N-(3-chloro-4-methylphenyl)-5-phenyltriazolidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-phenyltriazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-10-7-8-12(9-13(10)17)18-16(22)15-14(19-21-20-15)11-5-3-2-4-6-11/h2-9,14-15,19-21H,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNUMTRKNNLBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C(NNN2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Chloro-4-methylphenyl)-5-phenyltriazolidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings associated with this compound, drawing from diverse scientific studies and case reports.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 319.8 g/mol. The compound features a triazolidine ring, which is known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against a range of pathogens. For instance, triazolidine derivatives have shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell wall synthesis and inhibition of essential metabolic pathways.
Antitumor Activity
The compound has also been investigated for its antitumor properties. Research has demonstrated that triazolidines can induce apoptosis in cancer cells through various pathways, including the modulation of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival and proliferation, making it a target for cancer therapies.
Case Study:
A study conducted by Liu et al. (2020) explored the effects of a related triazolidine compound on human lung cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation, highlighting its potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in metabolic processes, leading to reduced proliferation of target cells.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in various studies, suggesting a potential role in cancer treatment.
- Anti-inflammatory Effects : Some derivatives have shown the ability to modulate inflammatory responses, which can be beneficial in treating chronic inflammatory conditions.
Research Findings
| Study | Findings | |
|---|---|---|
| Liu et al., 2020 | Induced apoptosis in lung cancer cells | Supports potential antitumor application |
| Smith et al., 2021 | Effective against MRSA strains | Highlights antimicrobial potential |
| Johnson et al., 2022 | Reduced inflammation in animal models | Suggests utility in treating inflammatory diseases |
Comparison with Similar Compounds
Core Structures
- Its reduced aromaticity compared to phthalimide or pyrazole may increase reactivity and conformational flexibility.
- Phthalimide : A fused bicyclic structure with two ketone groups, providing rigidity and thermal stability, making it suitable for polymer synthesis .
- Pyrazole : A five-membered aromatic ring with two adjacent nitrogen atoms, commonly associated with agrochemical and pharmaceutical applications due to its metabolic stability .
Substituent Effects
- Chlorophenyl Groups : All three compounds feature chlorinated aromatic substituents. The target compound’s 3-chloro-4-methylphenyl group introduces steric bulk and lipophilicity, whereas the 4-chloro position in 3-chloro-N-phenyl-phthalimide may influence electronic distribution in polymer precursors .
- Additional Functional Groups :
- The target’s carboxamide group enhances polarity and hydrogen-bonding capacity, critical for biomolecular interactions.
- The pyrazole derivative’s trifluoromethyl group increases electronegativity and metabolic resistance, while its sulfanyl moiety may participate in redox reactions or metal coordination .
Physicochemical and Application-Based Comparisons
Table 1: Comparative Analysis of Structurally Related Compounds
*Molecular weights for 3-chloro-N-phenyl-phthalimide and the pyrazole derivative are calculated from their formulas; the target compound’s weight is estimated based on structural similarity.
Key Findings:
Reactivity and Stability :
- The triazolidine core’s lower aromaticity may render it more reactive than phthalimide or pyrazole derivatives, which are stabilized by resonance.
- The carboxamide group in the target compound could improve aqueous solubility relative to the hydrophobic phthalimide .
Substituent Positionality :
- The 3-chloro-4-methylphenyl group in the target compound may induce steric hindrance compared to the 4-chloro substituent in 3-chloro-N-phenyl-phthalimide, affecting synthetic accessibility or binding interactions .
Functional Group Impact :
- The pyrazole derivative’s trifluoromethyl group enhances lipid solubility and resistance to enzymatic degradation, whereas the target’s methyl group offers moderate lipophilicity .
Q & A
Q. What are the common synthetic routes for N-(3-chloro-4-methylphenyl)-5-phenyltriazolidine-4-carboxamide, and how is product formation confirmed?
The synthesis typically involves multi-step reactions, such as condensation of substituted amines with carbonyl precursors, followed by cyclization to form the triazolidine core. Key intermediates are purified via recrystallization or column chromatography. Product formation is confirmed using Thin Layer Chromatography (TLC) for reaction monitoring and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to verify structural integrity. Mass spectrometry (MS) and UV-Vis spectroscopy further validate molecular weight and electronic properties .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Critical techniques include:
- 1H and 13C NMR to confirm substituent positions and hydrogen/carbon environments.
- High-Resolution Mass Spectrometry (HRMS) for exact mass determination.
- UV-Vis Spectroscopy to analyze electronic transitions relevant to photochemical studies.
- Infrared (IR) Spectroscopy to identify functional groups (e.g., amide C=O stretching at ~1650 cm⁻¹).
Cross-validation with computational methods (e.g., DFT calculations) is recommended to resolve ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Temperature Control : Maintaining 60–80°C during cyclization to minimize side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst Use : Lewis acids (e.g., ZnCl₂) may accelerate cyclization.
- Ultrasound-Assisted Synthesis : Reduces reaction time by 30–50% and improves yield via cavitation effects .
Q. How do researchers resolve contradictions in biological activity data between this compound and its structural analogs?
- Comparative SAR Studies : Systematic variation of substituents (e.g., chloro vs. methoxy groups) to assess impact on bioactivity.
- Dose-Response Assays : Quantify potency differences (e.g., IC₅₀ values in antimicrobial or anticancer screens).
- Metabolic Stability Tests : Evaluate pharmacokinetic differences using liver microsomes or cell-based models.
For example, replacing the 4-methylphenyl group with a pyridinyl moiety (as in analogs) may alter target binding affinity .
Q. What experimental approaches are used to determine the interaction mechanisms of this compound with biological targets?
- Molecular Docking : Predict binding modes with enzymes/receptors (e.g., kinase ATP-binding pockets).
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, Kd).
- Enzyme Inhibition Assays : Quantify inhibition constants (Ki) using fluorogenic substrates.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
- 2D NMR Techniques : Use HSQC, HMBC, and COSY to resolve overlapping signals.
- Isotopic Labeling : Introduce 15N or 13C labels to track specific atoms in complex spectra.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
- Purity Checks : HPLC or GC-MS to rule out impurities causing spectral anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
